molecular formula C7H3BrFIO B6305387 3-Bromo-2-fluoro-5-iodobenzaldehyde CAS No. 2091143-73-4

3-Bromo-2-fluoro-5-iodobenzaldehyde

Cat. No. B6305387
CAS RN: 2091143-73-4
M. Wt: 328.90 g/mol
InChI Key: BAPYBNIGOQMZLA-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzaldehyde is a halogenated derivative of benzaldehyde. It has a CAS Number of 2091143-73-4 and a molecular weight of 328.91 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H . This code provides a specific description of the molecule’s structure.

Mechanism of Action

3-Bromo-2-fluoro-5-iodobenzaldehyde is an organic compound with a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its mechanism of action is not fully understood, but it is believed to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its biochemical and physiological effects are not fully understood, but it is believed to have an effect on the metabolism of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

3-Bromo-2-fluoro-5-iodobenzaldehyde has a wide range of applications in research and industry. It is a versatile compound, with a wide range of uses in organic synthesis, biochemistry, and medical research. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. The main advantage of using this compound in lab experiments is its low cost and availability. However, it is important to note that this compound can be toxic and should be handled with caution.

Future Directions

The potential future directions for 3-Bromo-2-fluoro-5-iodobenzaldehyde research are numerous. It could be used to develop new drugs and other pharmaceuticals, or to improve existing drugs and treatments. It could also be used to develop new agrochemicals, or to improve existing ones. It could also be used to create new materials and products, or to improve existing ones. Finally, it could be used to develop new biotechnologies, or to improve existing ones.

Synthesis Methods

3-Bromo-2-fluoro-5-iodobenzaldehyde is synthesized using a two-step process. The first step is to react 3-bromo-2-fluoro-5-iodoacetaldehyde with 4-bromo-2-fluorobenzaldehyde in the presence of a base. This reaction produces a mixture of this compound and 4-bromo-2-fluorobenzaldehyde. The second step is to isolate this compound from the mixture by chromatography or distillation.

Scientific Research Applications

3-Bromo-2-fluoro-5-iodobenzaldehyde has a wide range of applications in scientific research. It has been used in organic synthesis, biochemistry, and medical research. It has been used in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of organic compounds for use in drug discovery and development.

properties

IUPAC Name

3-bromo-2-fluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYBNIGOQMZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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